2-Chloroethyl 2,6-dichloroisonicotinate

描述

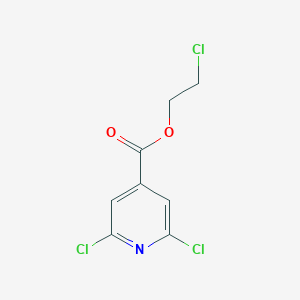

2-Chloroethyl 2,6-dichloroisonicotinate is an organic compound with the molecular formula C8H6Cl3NO2. It is a derivative of 2,6-dichloroisonicotinic acid and is known for its applications in various scientific fields, particularly in plant biology and chemistry .

准备方法

The synthesis of 2-Chloroethyl 2,6-dichloroisonicotinate typically involves the esterification of 2,6-dichloroisonicotinic acid with 2-chloroethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

化学反应分析

2-Chloroethyl 2,6-dichloroisonicotinate undergoes various chemical reactions, including:

Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

科学研究应用

Synthesis Method

The synthesis of 2-Chloroethyl 2,6-dichloroisonicotinate typically involves the esterification of 2,6-dichloroisonicotinic acid with 2-chloroethanol. This reaction is often catalyzed by sulfuric acid or p-toluenesulfonic acid under reflux conditions. The general reaction can be represented as follows:

Plant Biology

Elicitor for Secondary Metabolite Production

One of the primary applications of this compound is its role as an elicitor in plant cell cultures. It mimics natural plant hormones, stimulating the production of secondary metabolites that enhance plant defense mechanisms against pathogens.

- Case Study : In a study involving Nicotiana tabacum (tobacco), treatment with this compound resulted in a significant increase in the levels of phenolic compounds and flavonoids, which are critical for plant defense.

Chemical Reactions

Substitution Reactions

The chloroethyl group in this compound can participate in nucleophilic substitution reactions, allowing it to be transformed into various derivatives that may have different biological activities.

- Example Reaction : The substitution of the chlorine atom with amines or alcohols can yield new compounds with potential therapeutic applications.

Table 1: Comparison of Elicitors in Plant Biology

| Elicitor Compound | Secondary Metabolite Induction | Mechanism of Action |

|---|---|---|

| This compound | High | Mimics plant hormones |

| Trifluoroethyl 2,6-dichloroisonicotinate | Moderate | Similar hormonal mimicry |

| Jasmonate Derivatives | Very High | Directly involved in stress response |

Table 2: Antibacterial Activity of Related Compounds

| Compound | Target Bacteria | Activity Level |

|---|---|---|

| This compound | Not directly studied | Potential based on structural analogs |

| Pyrrol Derivatives | Gram-positive & Gram-negative | Broad-spectrum activity reported |

| Methyl Derivatives | Specific strains | Effective against resistant strains |

作用机制

The mechanism of action of 2-Chloroethyl 2,6-dichloroisonicotinate involves its role as an elicitor in plant defense responses. It mimics the action of natural plant hormones, triggering the production of secondary metabolites that enhance the plant’s resistance to pathogens . The molecular targets and pathways involved include the activation of signaling pathways related to plant immunity .

相似化合物的比较

2-Chloroethyl 2,6-dichloroisonicotinate can be compared with other derivatives of 2,6-dichloroisonicotinic acid, such as:

Trifluoroethyl 2,6-dichloroisonicotinate (TFINA): Known for its effectiveness in inducing secondary metabolite production in plants.

2-(2,6-Dichloro-pyridine-4-carbonyloxy)-ethyl jasmonate (DPCEJ): Another potent elicitor used in plant cell cultures.

These compounds share similar structures and functions but differ in their specific chemical properties and effectiveness in various applications.

生物活性

2-Chloroethyl 2,6-dichloroisonicotinate (C8H6Cl3NO2) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H6Cl3NO2

- Molecular Weight : 239.5 g/mol

- CAS Number : 150913-21-0

- Structure : The compound features a chloroethyl group attached to a dichloroisonicotinic acid derivative, which is critical for its biological interactions.

Biological Activities

The compound exhibits a range of biological activities, including:

- Antitumor Activity : Studies have indicated that 2-chloroethyl derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the disruption of cellular signaling pathways associated with cell survival and proliferation .

- Antimicrobial Properties : Research has shown that the compound possesses antimicrobial activity against various bacterial strains, suggesting its potential as an antibacterial agent .

- Enzyme Inhibition : It has been identified as a potential inhibitor of certain kinases, which play crucial roles in cell signaling and cancer progression. This inhibition can lead to decreased tumor cell viability .

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Cellular Signaling Pathways : The compound may interfere with pathways such as the MAPK/ERK pathway, which is vital for cell growth and differentiation. By inhibiting this pathway, the compound can induce cell cycle arrest and apoptosis in cancer cells .

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may increase ROS levels within cells, leading to oxidative stress and subsequent cell death in tumor cells .

Case Studies

- Antitumor Efficacy in Breast Cancer Models :

- Antimicrobial Activity Assessment :

Data Table: Biological Activities Overview

属性

IUPAC Name |

2-chloroethyl 2,6-dichloropyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl3NO2/c9-1-2-14-8(13)5-3-6(10)12-7(11)4-5/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAHOEVKBVUJZSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1Cl)Cl)C(=O)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50163351 | |

| Record name | Copper(II) cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50163351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1463-77-0 | |

| Record name | Copper(II) cyanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001463770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper(II) cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50163351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。